molecular formula C21H19NO3 B5131196 Propyl 4-(naphthalene-1-carbonylamino)benzoate

Propyl 4-(naphthalene-1-carbonylamino)benzoate

Cat. No.: B5131196
M. Wt: 333.4 g/mol
InChI Key: GKQABWXBGSOULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-(naphthalene-1-carbonylamino)benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a propyl group attached to a benzoate moiety, which is further connected to a naphthalene ring through a carbonylamino linkage. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 4-(naphthalene-1-carbonylamino)benzoate can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid with propanol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . Another method involves the use of acid chlorides or acid anhydrides, which react with alcohols to form esters .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(naphthalene-1-carbonylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Propyl 4-(naphthalene-1-carbonylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-(naphthalene-1-carbonylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-(naphthalene-1-carbonylamino)benzoate is unique due to the presence of the naphthalene ring, which enhances its ability to participate in aromatic interactions and increases its potential applications in various fields. The combination of the ester and carbonylamino groups also provides additional functional versatility compared to simpler esters.

Properties

IUPAC Name

propyl 4-(naphthalene-1-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-2-14-25-21(24)16-10-12-17(13-11-16)22-20(23)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQABWXBGSOULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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